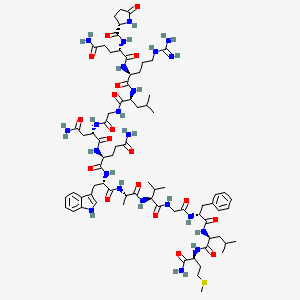

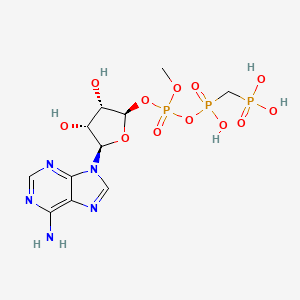

Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This peptide is a 14-amino-acid neuropeptide . It is an analog to the mammalian gastrin-releasing peptide (GRP), which is widely distributed in both the peripheral nervous system and peripheral tissues, particularly in the gastrointestinal tract .

Synthesis Analysis

The peptide has been synthesized and used in various studies. For instance, it has been radiolabeled and used for imaging diagnosis, staging, evaluation of biochemical recurrence, and assessment of metastatic disease in patients with prostate cancer . In one study, a peptide-chelator conjugate was developed and radiolabeled with Ga-68 and Cu-64 using two different chelators .Molecular Structure Analysis

The molecular formula of this peptide is C74H112N22O18S . It has a molecular weight of 1629.88 . The peptide carries a carboxyl-terminal (C-terminal) carboxyamide .Chemical Reactions Analysis

The peptide has been used in various chemical reactions. For example, it has been radiolabeled for use in imaging diagnosis . It has also been conjugated with rhodamine, a fluorescent dye, for fluorescence imaging of living cells .Physical and Chemical Properties Analysis

The peptide has a density of 1.46±0.1 g/cm3 . It is soluble to 1 mg/ml in water . It has a pKa of 13.04±0.46 .Applications De Recherche Scientifique

Vespula Kinins New Carbohydrate Containing Bradykinin Analogues

: This study reports on vasoactive peptides, including Ranatensin, which shares some similarity in sequence with the queried peptide. Such peptides are studied for their potential role in blood pressure regulation and vascular activities (Yoshida & Pisano, 1976).

Amino-terminal sequences of the L, M, and H subunits of reaction centers from the photosynthetic bacterium Rhodopseudomonas sphaeroides R-26 : This research involves the sequencing of amino-terminal residues of subunits in a photosynthetic bacterium, highlighting the importance of understanding peptide sequences in biological processes and structures (Sutton, Rosen, Feher, & Steiner, 1982).

Primary structure of murine major histocompatibility complex alloantigens : This paper details the amino acid sequence of murine histocompatibility antigens, emphasizing the role of specific peptide sequences in immune response and compatibility (Maloy, Nathenson, & Coligan, 1981).

The human erythrocyte anion-transport protein : This study focuses on the amino acid sequence of an anion-transport protein, showcasing the significance of peptide sequences in cellular transport mechanisms (Brock, Tanner, & Kempf, 1983).

Growth hormone-releasing factor from a human pancreatic tumor that caused acromegaly : This research identifies a peptide with growth hormone-releasing activity, indicating potential therapeutic applications for similar peptides in endocrinology and oncology (Guillemin et al., 1982).

Mécanisme D'action

The peptide has a strong affinity for the gastrin-releasing peptide receptor (GRPR) . GRPRs are part of the bombesin (BBN) family and are aberrantly overexpressed in many cancers, including those of the breast, prostate, pancreas, and lung . Therefore, this peptide presents an attractive target for cancer diagnosis and therapy .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZVGUQLNAVPLJ-VKXSZNMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H112N22O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1629.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108437-87-2 |

Source

|

| Record name | Bombesin, phe(12)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108437872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)

![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)

![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)

![Naphtho[2,1-D][1,3]thiazole-2-carbaldehyde](/img/structure/B566494.png)